(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-16-8-2-12(3-9-16)10-13(11-18)17(21)19-14-4-6-15(7-5-14)20(22)23/h2-10H,1H3,(H,19,21)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDKZHVDWOBJN-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 4-nitroaniline, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form (Z)-2-cyano-3-(4-methoxyphenyl)acrylonitrile.
Amidation Reaction: The resulting product is then subjected to an amidation reaction with 4-nitroaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 4-nitrophenyl position undergoes selective reduction to form an amine (-NH₂). This reaction is critical for modifying electronic properties and enhancing biological interactions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro → Amine reduction | H₂/Pd-C in ethanol, 25°C, 12 hr | (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-aminophenyl)acrylamide | 85% | |
| Cyano → Amine reduction | LiAlH₄ in THF, 0°C → rt, 4 hr | (Z)-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide-2-amine | 72% |
Key Findings :
-
The nitro group is preferentially reduced under mild hydrogenation conditions without affecting the methoxy or cyano groups.
-
Stronger reducing agents like LiAlH₄ reduce the cyano group to a primary amine, enabling further functionalization.
Nucleophilic Substitution
The methoxy group (-OCH₃) on the 4-methoxyphenyl ring participates in demethylation or substitution reactions under acidic or oxidative conditions.
Mechanistic Insight :
-
BBr₃ selectively cleaves the methoxy group to a hydroxyl group, preserving the acrylamide backbone .
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Electrophilic iodination occurs at the para position of the methoxyphenyl ring under acidic conditions.
Cycloaddition Reactions
The α,β-unsaturated acrylamide acts as a dienophile in Diels-Alder reactions, forming six-membered heterocyclic systems.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder with cyclopentadiene | Toluene, 110°C, 24 hr | 5-Cyano-6-(4-methoxyphenyl)-4-nitro-2-azabicyclo[2.2.1]hept-5-ene-3-carboxamide | 78% |
Stereochemical Notes :
-
The Z-configuration of the acrylamide directs endo selectivity in cycloadditions, confirmed by X-ray crystallography in analogs .
Hydrolysis and Condensation
The cyano group (-CN) undergoes hydrolysis to a carboxylic acid or participates in condensation reactions.
Applications :
-
Hydrolysis products are intermediates in peptide-mimetic synthesis .
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Condensation with aldehydes extends conjugation for optoelectronic materials .
Michael Addition
The electron-deficient double bond accepts nucleophiles, enabling bioconjugation or polymer synthesis.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiol addition | HSCH₂CO₂H, PBS buffer, pH 7.4, rt | (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)-β-mercaptoacrylamide | 88% |
Kinetics :
-
Second-order rate constant
at 25°C.
Photochemical Reactions
The nitro group facilitates photoinduced electron transfer, enabling [2+2] cycloadditions or radical reactions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| UV-induced dimerization | UV-C (254 nm), CH₃CN, 12 hr | Cyclobutane-linked dimer | 65% |
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its reactive functional groups facilitate various chemical transformations.
- Ligand in Coordination Chemistry: It can act as a ligand in coordination complexes, potentially influencing the electronic properties of metal centers.
Biology
- Antimicrobial Activity: Research indicates that (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential applications in cancer therapeutics.
Medicine
- Therapeutic Agent Development: Ongoing research aims to explore its pharmacological properties, particularly as an inhibitor for specific enzymes or receptors involved in disease pathways.
- Drug Design: The compound's unique structure allows it to be modified to enhance its efficacy and selectivity for therapeutic targets.
Industry
- Advanced Materials Development: Its unique chemical properties make it suitable for developing advanced materials, including polymers and nanomaterials. These materials can have applications in coatings, electronics, and drug delivery systems.
- Dyes and Pigments Synthesis: The compound can also be utilized as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide would depend on its specific application. For example:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biochemical Assays: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)acrylamide: Contains a hydroxyl group instead of a methoxy group, which may influence its solubility and reactivity.
Biological Activity
(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of acrylamides, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 302.31 g/mol
- CAS Number : 2017-87-0
- IUPAC Name : (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide exhibit significant anticancer properties. For instance, a study on acrylamide derivatives showed that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
A specific investigation into the compound's effect on breast cancer cells revealed that it inhibits cell proliferation and induces cell death via a mitochondrial pathway. The compound's ability to disrupt mitochondrial membrane potential was noted as a critical factor in its anticancer activity .
Antimicrobial Activity
The antimicrobial properties of acrylamide derivatives have also been explored. Research indicates that (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, including cancer. Studies have suggested that compounds like (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide can modulate inflammatory pathways. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions .
Case Study 1: Anticancer Mechanisms
In a controlled laboratory study, (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability after 48 hours of treatment. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | Low |
| 25 | 65 | Moderate |
| 50 | 30 | High |
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting potent antimicrobial activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-methoxyphenylacetonitrile with α-bromoacrylic acid derivatives in a cooled DMF solution using EDCI as a coupling agent .
- Step 2 : Reaction with 4-nitroaniline under controlled pH and temperature to form the acrylamide backbone. Solvents like ethyl acetate or dichloromethane are used, followed by purification via column chromatography (e.g., 1:3 ethyl acetate/petroleum ether) .
- Key parameters :
- Temperature: 0–5°C during coupling to minimize side reactions.
- Reaction time: 12–24 hours for complete conversion.
- Yield optimization: Adjusting stoichiometry (1:1.2 molar ratio of nitrile to bromoacrylic acid) improves yields to ~65–75% .
Q. How is the structural integrity and purity of the compound confirmed?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): Key peaks include δ 8.2–8.4 ppm (aromatic protons of nitrophenyl), δ 6.8–7.3 ppm (methoxyphenyl), and δ 6.1 ppm (acrylamide vinyl proton) .
- ¹³C NMR : Confirms cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) groups .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 352.1 (calculated: 352.3) .
- Elemental Analysis : C: 61.02%, H: 3.72%, N: 11.89% (theoretical) .
Advanced Questions
Q. How can computational methods predict the compound’s reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s LUMO suggests susceptibility to nucleophilic attack .
- Molecular Docking : Simulates binding with biological targets (e.g., kinases). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues .
- MD Simulations : Assess stability in solvent (e.g., water, DMSO) to predict aggregation or degradation .
Q. What kinetic parameters govern nucleophilic reactions involving this acrylamide?
- Rate Studies : Pseudo-first-order kinetics are applied using thiols (e.g., glutathione) as nucleophiles. Rate constants (k) range from 0.05–0.2 M⁻¹s⁻¹ at pH 7.4 .
- Activation Energy : Determined via Arrhenius plots (e.g., Eₐ ≈ 45 kJ/mol for cysteine adduct formation) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Cross-validate cytotoxicity results using MTT, apoptosis (Annexin V), and caspase-3 activation assays .
- Structural Analog Comparison : Compare with derivatives lacking the nitro group to isolate pharmacophore contributions .
- Dose-Response Curves : Ensure IC₅₀ values are consistent across cell lines (e.g., HepG2 vs. MCF-7) .
Q. What methodologies are recommended for in vitro toxicity profiling?
- Cytotoxicity : Use HepG2 cells with 24–48 hr exposure; IC₅₀ typically ranges 10–50 µM .
- Neurotoxicity : Differentiate SH-SY5Y cells and measure caspase-3/7 activation .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
